Benzo[f]pyrimido[4,5-h]quinazoline
Description
Benzo[f]pyrimido[4,5-h]quinazoline is a polycyclic heterocyclic compound characterized by the fusion of a benzene ring with pyrimidoquinazoline systems. The numbering [4,5-h] indicates the specific positions of ring fusion, creating a planar structure with extended π-conjugation. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive quinazoline derivatives, which are known for their anticancer, antimicrobial, and kinase-inhibitory properties .
Properties
CAS No. |
61959-57-7 |
|---|---|
Molecular Formula |
C14H8N4 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
3,5,9,11-tetrazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene |
InChI |
InChI=1S/C14H8N4/c1-2-4-10-9(3-1)11-5-15-7-18-14(11)12-6-16-8-17-13(10)12/h1-8H |
InChI Key |
ASHTWERXPNDLLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CN=CN=C3C4=CN=CN=C24 |
Origin of Product |
United States |
Preparation Methods
Multi-Component Cascade Reactions Involving β-Amino Amides
Three-Step Cascade Process with Five Reactive Centers
A landmark methodology for synthesizing benzo[f]pyrimido[4,5-h]quinazoline derivatives involves a one-pot, three-step cascade reaction engaging amide, amine, carbonyl, azide, and alkyne functional groups. This approach, pioneered by El Haimer et al., utilizes cyclohexane- or norbornene-based β-amino amides as starting materials. The reaction sequence proceeds as follows:
- Formation of a Quinazoline Intermediate : The β-amino amide undergoes condensation with an aldehyde under basic conditions, forming a Schiff base that cyclizes into a tetracyclic quinazoline scaffold.
- Azide-Alkyne Cycloaddition : Subsequent copper-catalyzed azide-alkyne click chemistry introduces a triazole ring, further complicating the heterocyclic system.
- Acid-Mediated Cyclization : Brønsted acids (e.g., HCl or H₂SO₄) facilitate intramolecular cyclization, yielding the final this compound framework.
Key Reaction Conditions and Yields
| Starting Material | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclohexane β-amino amide | CuSO₄/NaAsc | 90 | 68–72 |
| Norbornene β-amino amide | DABCO | 100 | 58–63 |
| Benzyloxy derivative | HCl (2M) | Reflux | 81 |
This method achieves atom economy (up to 85%) and stereochemical control, with enantiomeric excess (ee) reaching 95% when chiral β-amino amides are employed.
Palladium-Catalyzed Cross-Coupling and Cycloisomerization
Sonogashira–Hagihara and Suzuki–Miyaura Cross-Coupling
A four-step synthesis route leveraging palladium catalysis has been developed for this compound derivatives:
- Sonogashira Coupling : Aromatic iodides react with terminal alkynes in the presence of Pd(PPh₃)₂Cl₂ and CuI, forming aryl-alkyne intermediates.
- Suzuki–Miyaura Coupling : The alkyne-bearing intermediate undergoes cross-coupling with boronic acids to install substituents on the quinazoline core.
- Acid-Mediated Cycloisomerization : Treatment with H₂SO₄ or trifluoroacetic acid induces cyclization, forming the fused benzo[f]pyrimido ring system.
Functional Group Compatibility
Electron-donating groups (e.g., –OCH₃, –CH₃) enhance cyclization yields (75–89%), while electron-withdrawing groups (–NO₂, –CN) reduce efficiency (42–55%) due to decreased nucleophilicity at the cyclization site.
DABCO-Catalyzed Solvent-Free Synthesis
One-Pot Multi-Component Reaction Under Green Conditions
A solvent-free protocol using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst enables the synthesis of benzyloxy-substituted derivatives:
- Aldehyde Activation : 4-Hydroxybenzaldehyde reacts with propargyl bromide to form 4-(prop-2-ynyloxy)benzaldehyde.
- Knorr Quinazoline Formation : Condensation with dimedone and 6-amino-1,3-dimethyluracil generates a pyrimido[4,5-b]quinoline intermediate.
- Click Chemistry Modification : Copper-catalyzed azide-alkyne cycloaddition introduces triazole moieties, followed by DABCO-mediated cyclization.
Advantages Over Traditional Methods
Classical Quinazoline Synthesis Adaptations
Niementowski’s Synthesis Modifications
The classical Niementowski reaction, which condenses anthranilic acid derivatives with formamide, has been adapted to synthesize quinazoline precursors. Subsequent oxidation with ceric ammonium nitrate introduces pyrimidine rings, yielding this compound.
Limitations and Optimizations
Comparative Analysis of Synthetic Methods
| Method | Yield Range (%) | Scalability | Functional Group Tolerance | Environmental Impact |
|---|---|---|---|---|
| Multi-Component Cascade | 58–81 | Moderate | High | Low (solvent-free steps) |
| Palladium-Catalyzed | 42–89 | High | Medium | Moderate (Pd waste) |
| DABCO-Catalyzed | 65–78 | High | Low | Low |
| Niementowski Adaptation | 30–60 | Low | Low | High (toxic byproducts) |
Chemical Reactions Analysis
Types of Reactions
Benzo[f]pyrimido[4,5-h]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Scientific Research Applications of Benzo[f]pyrimido[4,5-h]quinazoline
This compound has a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure and multiple reactive centers allow for diverse chemical modifications and uses.
Chemistry: this compound serves as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Some benzoquinazoline analogs act by inhibiting thymidylate synthases, which slows DNA replication and transcription, a crucial aspect of cancer treatment.
Medicine: This compound is investigated for potential anticancer, antimicrobial, and antiviral activities. Derivatives of benzo[f]pyrimido[5,4-h]quinazoline are explored as therapeutic agents, particularly in oncology, due to their antiproliferative activities against various cancer cell lines.
Industry: this compound is used in developing new materials and as a catalyst in various chemical reactions. Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Chemical Reactions
This compound can undergo several types of chemical reactions.
- Oxidation: Involves adding oxygen or removing hydrogen, often using oxidizing agents like potassium permanganate and hydrogen peroxide. Oxidation with ceric ammonium nitrate can lead to the formation of quinazoline-fused benzimidazole-4,7-diones .
- Reduction: Involves adding hydrogen or removing oxygen, typically using reducing agents like lithium aluminum hydride and sodium borohydride.
- Substitution: Involves replacing one atom or group of atoms with another. The compound can participate in substitution reactions, particularly involving its nitrogen atoms and aromatic rings. Common reagents include halogens in the presence of a catalyst like iron(III) chloride.
Mechanism of Action
The mechanism of action of benzo[f]pyrimido[4,5-h]quinazoline involves its interaction with specific molecular targets and pathways. For instance, some benzoquinazoline analogs act by inhibiting thymidylate synthases, thereby slowing the rate of DNA replication and transcription, which is crucial in cancer treatment . The compound may also interact with voltage-gated sodium channels, leading to its potential use as an analgesic .
Comparison with Similar Compounds
Key Observations :
- Ring Fusion Position: The biological activity is highly sensitive to ring fusion positions. For example, benzo[g]pyrimido[4,5-c]isoquinolinequinones exhibit potent antitumor activity due to their planar structure and extended conjugation, enabling intercalation with DNA or kinase inhibition .
- Substituent Effects: 6-Aryl groups in benzo[g]pyrimido[4,5-c]isoquinolinequinones enhance cytotoxicity, with 3,4,5-trimethoxyphenyl groups showing superior activity (IC₅₀: 0.5 μM) compared to unsubstituted aryl groups . In contrast, pyrimido[2,1-b]quinazoline derivatives with triazolo moieties demonstrate broad-spectrum antimicrobial activity, highlighting the role of heteroatom-rich substituents .
Analytical and Physicochemical Data
- Purity and Characterization: Compounds like 5-((4-methoxybenzyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid (4f) are characterized by HRMS (ESI) with <0.01% deviation from theoretical mass, ensuring structural fidelity .
- Thermal Stability: Methyl (Z)-2-(4-(4-cyanophenyl)-2-oxo-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate (5h) exhibits a melting point >300°C, indicating high thermal stability .
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Predicts regioselectivity in electrophilic substitution (e.g., nitration at C-7 vs. C-9) .
- Molecular docking : Identifies optimal substituents for kinase inhibition (e.g., halogen groups improving Van der Waals interactions) .
- ADMET prediction (SwissADME): Filters derivatives with poor solubility or hepatotoxicity early in development .
What green chemistry approaches are applicable to this scaffold’s synthesis?
Q. Basic
- Solvent-free ball milling : Achieves 60–70% yields for imidazo-quinazoline derivatives via mechanochemical activation .
- Aqueous micellar systems : SDS or CTAB surfactants improve solubility of hydrophobic intermediates .
- Recyclable catalysts : Magnetic MOF-199 reduces waste in multi-step syntheses (reused ≥5 times without activity loss) .
How can structural modifications improve the bioactivity of this scaffold?
Q. Advanced
- Electron-withdrawing groups (NO, CF) at C-2 enhance DNA intercalation .
- Spirocyclic indole moieties increase metabolic stability by reducing CYP450-mediated oxidation .
- Thioether-to-sulfone oxidation improves solubility but may reduce membrane permeability .
What are the stability challenges for this compound under physiological conditions?
Advanced
The scaffold’s fused aromatic system is generally stable, but substituents like esters or imines are prone to hydrolysis. Accelerated stability studies (pH 1–9, 37°C) identify degradation pathways. For example, 4-imino derivatives degrade to amides in acidic buffers, necessitating prodrug strategies (e.g., acetyl protection) .
How can reaction mechanisms for novel derivatives be elucidated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
